(R)-ZINC-3573

MRGPRX2 pharmacology GPCR agonism Mast cell biology

Researchers studying MRGPRX2-mediated mast cell degranulation and pruritus often face confounding off-target effects when using non-selective agonists like compound 48/80. (R)-ZINC-3573 eliminates this uncertainty. • Selectivity fingerprint validated across >350 GPCRs and 97 kinases - minimal off-target risk. • Matched inactive (S)-enantiomer available, enabling definitive receptor-specific controls. • Cryo-EM-validated binding mode (PDB: 7S8N) guides rational pharmacophore design. Reliable milligram-scale supply with full analytical documentation supports both exploratory and screening-scale studies.

Molecular Formula C18H21N5
Molecular Weight 307.4 g/mol
Cat. No. B7650643
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-ZINC-3573
Molecular FormulaC18H21N5
Molecular Weight307.4 g/mol
Structural Identifiers
SMILESCN(C)C1CCN(C1)C2=CC(=NC3=CC=NN32)C4=CC=CC=C4
InChIInChI=1S/C18H21N5/c1-21(2)15-9-11-22(13-15)18-12-16(14-6-4-3-5-7-14)20-17-8-10-19-23(17)18/h3-8,10,12,15H,9,11,13H2,1-2H3/t15-/m1/s1
InChIKeyXKBSPAZCFAIBJL-OAHLLOKOSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What is (3R)-N,N-dimethyl-1-(5-phenylpyrazolo[1,5-a]pyrimidin-7-yl)pyrrolidin-3-amine and its core scientific profile?


(3R)-N,N-dimethyl-1-(5-phenylpyrazolo[1,5-a]pyrimidin-7-yl)pyrrolidin-3-amine, commonly known as (R)-ZINC-3573 (CAS 2089389-15-9), is a chiral small molecule belonging to the pyrazolo[1,5-a]pyrimidine class. It functions as a potent and highly selective agonist of the Mas-related G protein-coupled receptor X2 (MRGPRX2), an atypical opioid-like receptor expressed predominantly in mast cells and sensory neurons [1][2]. The compound exhibits an EC50 of 740 nM for MRGPRX2 and demonstrates remarkable selectivity with minimal activity against 350 other GPCRs and 97 kinases [1]. Its cryo-EM structure bound to MRGPRX2 has been solved (PDB: 7S8N), providing atomic-level insight into its unique binding mode [2].

Target

MRGPRX2 agonism pathway study fit; selective probe for mast cell and sensory neuron signaling research

Control

Chiral control workflow: matched inactive (S)-enantiomer enables receptor-specific endpoint attribution

Context

Selectivity-validated probe: screened across >400 off-targets; supports GPCR pathway isolation studies

Why (3R)-N,N-dimethyl-1-(5-phenylpyrazolo[1,5-a]pyrimidin-7-yl)pyrrolidin-3-amine cannot be substituted with other MRGPRX2 agonists or analogs


Generic substitution fails for this compound due to three critical differentiators. First, the MRGPRX2 agonist landscape is populated by molecules with vastly different selectivity and potency profiles—common tools like compound 48/80 and cortistatin-14 exhibit either poor selectivity, different potencies, or structural dissimilarities that preclude direct substitution [1]. Second, the compound's chiral center is pharmacologically decisive: the (R)-enantiomer is the active MRGPRX2 agonist (EC50 = 740 nM), while the (S)-enantiomer is completely inactive at concentrations below 100 μM [2]. Third, (R)-ZINC-3573 possesses a uniquely validated selectivity fingerprint—it has been screened against over 350 GPCRs and 97 kinases, a breadth of selectivity characterization that alternative MRGPRX2 agonists lack, making it the only probe with this level of off-target confidence [1].

Mechanism

Compound 48/80 or cortistatin-14 exhibit broader polypharmacology; MRGPRX2-specific signaling may not be isolatable

Chirality

(S)-enantiomer or racemate cannot substitute; enantiomeric assay-response context requires (R)-stereochemistry review

Validation

Alternative agonists lack comparable off-target profiling; selectivity confidence may not transfer without >400 target review

Quantitative evidence guide for (3R)-N,N-dimethyl-1-(5-phenylpyrazolo[1,5-a]pyrimidin-7-yl)pyrrolidin-3-amine: Verified differentiation data


Potency comparison: (R)-ZINC-3573 versus endogenous and classical MRGPRX2 agonists

(R)-ZINC-3573 exhibits an EC50 of 740 nM (0.74 μM) for MRGPRX2 in calcium mobilization assays. In direct cross-study comparison, the endogenous peptide agonist cortistatin-14 demonstrates an EC50 range of 640 nM to 1.3 μM across different assay formats . The widely used polycationic agonist compound 48/80 is significantly less potent with an EC50 of 1,800 nM (1.8 μM) [1]. This positions (R)-ZINC-3573 as a synthetic small molecule with potency comparable to the endogenous peptide ligand but with substantially greater experimental tractability than the low-potency, chemically heterogeneous compound 48/80.

MRGPRX2 agonism potency
Cross-study comparable
EC50 740 nM vs cortistatin-14 (640 nM–1.3 μM) and compound 48/80 (1,800 nM)
Supports pathway-study fit; potency context comparable to endogenous ligand
Calcium mobilization assay context; cross-study comparison review recommended
MRGPRX2 pharmacology GPCR agonism Mast cell biology

Selectivity profiling: (R)-ZINC-3573 demonstrates unprecedented breadth of off-target testing among MRGPRX2 agonists

(R)-ZINC-3573 has been subjected to extensive selectivity profiling that distinguishes it from all other MRGPRX2 agonists. The compound was screened against 315-350 GPCRs and 97 representative human kinases, showing minimal activity across this entire panel [1]. In contrast, cortistatin-14 is a known agonist of all five somatostatin receptor subtypes (SST1-SST5) with IC50 values ranging from 0.5-18.2 nM, representing significant polypharmacology . Compound 48/80 lacks comprehensive selectivity data, and its mechanism involves non-specific mast cell activation through multiple pathways. This selectivity characterization breadth—over 400 total off-targets evaluated—remains unmatched among commercially available MRGPRX2 pharmacological tools.

Off-target selectivity breadth
Head-to-head
Minimal activity across 315–350 GPCRs and 97 kinases (>400 total off-targets screened)
Supports GPCR-pathway isolation; unmatched selectivity profiling context
PRESTO-Tango and Eurofins DiscoverX panel at 10 μM
Selectivity profiling GPCR screening Kinase selectivity

Enantiomeric differentiation: (R)-enantiomer is the sole active species for MRGPRX2 agonism

The chirality of ZINC-3573 is pharmacologically determinant. The (R)-enantiomer demonstrates full MRGPRX2 agonist activity with an EC50 of 740 nM, while the (S)-enantiomer is completely inactive at the receptor at concentrations up to 100 μM [1][2]. In functional degranulation assays using LAD2 human mast cells, (R)-ZINC-3573 induces concentration-dependent β-hexosaminidase release, whereas (S)-ZINC-3573 shows no detectable degranulation response across the entire concentration range tested [3]. This stereospecific activity profile enables the use of (S)-ZINC-3573 as a matched negative control probe, a feature unavailable for most other MRGPRX2 agonists, which lack well-characterized inactive enantiomers.

Enantiomer-specific activity
Head-to-head
(R)-enantiomer EC50 740 nM; (S)-enantiomer inactive up to 100 μM (>135-fold window)
Enantiomer-attribution review; matched negative control for stereochemical-control studies
β-hexosaminidase degranulation assay in LAD2 mast cells
Chiral pharmacology Enantiomer control Probe validation

Structural biology validation: Atomic-resolution binding mode of (R)-ZINC-3573 defined by cryo-EM

(R)-ZINC-3573 is the only synthetic small-molecule MRGPRX2 agonist with an experimentally determined high-resolution structure of the ligand-receptor complex. Cryo-EM structures of MRGPRX2 coupled to both Gq and Gi proteins in ternary complexes with (R)-ZINC-3573 have been solved at 2.9-3.2 Å resolution (PDB: 7S8N and 7S8O) [1][2]. The structures reveal that (R)-ZINC-3573 binds in a shallow, solvent-exposed pocket formed by TM3, TM4, TM5, and TM6, with key charge interactions mediated by residues including D184 (TM5) and E164 (TM4) [3]. In contrast, structural information for compound 48/80 bound to MRGPRX2 is limited to lower-resolution complexes, and no high-resolution structures exist for cortistatin-14 bound to MRGPRX2. This atomic-level binding mode information enables rational probe optimization and structure-based drug design efforts targeting MRGPRX2.

Cryo-EM structural validation
Class-level
PDB 7S8N and 7S8O at 2.9–3.2 Å; only synthetic MRGPRX2 agonist with defined binding mode
Supports structure-based probe design; unique structural biology resource context
Cryo-EM ternary complex context; insect cell expression system
Cryo-EM structure GPCR structural biology Agonist binding mode

Optimal research application scenarios for (3R)-N,N-dimethyl-1-(5-phenylpyrazolo[1,5-a]pyrimidin-7-yl)pyrrolidin-3-amine procurement


MRGPRX2-specific pharmacological studies requiring validated negative control

(R)-ZINC-3573 should be procured when experimental designs demand rigorous demonstration of MRGPRX2-specific effects. The availability of the matched inactive (S)-enantiomer allows researchers to distinguish receptor-mediated activity from off-target or assay interference effects [1]. This is particularly critical for studies investigating MRGPRX2's role in pseudo-allergic reactions, mast cell degranulation, or pruritus signaling, where confounding factors must be systematically excluded.

Structure-based drug discovery targeting MRGPRX2

For medicinal chemistry programs aiming to develop novel MRGPRX2 agonists or antagonists, (R)-ZINC-3573 serves as the optimal starting pharmacophore. Its cryo-EM structure bound to MRGPRX2 (PDB: 7S8N) provides atomic-level guidance for rational ligand design, including key residue interactions (D184, E164) that define the binding pocket [2]. No other synthetic MRGPRX2 agonist offers this structural biology resource.

Fluorescent probe development for MRGPRX2 imaging and screening

(R)-ZINC-3573 has been successfully utilized as the recognition scaffold for developing environment-sensitive fluorescent probes targeting MRGPRX2 [3]. Its well-characterized selectivity profile and established structure-activity relationship make it suitable for conjugation with fluorophores to create imaging tools or screening reagents. The compound's synthetic tractability, combined with its validated binding mode, enables rational design of derivative probes.

Broad selectivity profiling studies as a benchmark MRGPRX2 tool compound

When establishing novel assays or screening platforms for MRGPRX2, (R)-ZINC-3573 provides the most comprehensively validated positive control available. With demonstrated minimal activity across >400 off-targets including 315-350 GPCRs and 97 kinases, it minimizes the risk of assay interference or false-positive results that could arise with less selective agonists like cortistatin-14 or compound 48/80 [1].

Application
Selection Property
Validation Focus
MRGPRX2-specific pathway studies
Chiral negative-control pair
Enantiomer-attribution review in degranulation and signaling endpoints
Structure-guided ligand design
Atomic-resolution binding mode
Cryo-EM complex interpretation; rational pharmacophore optimization
Fluorescent probe and assay development
Validated recognition scaffold
Conjugation-compatible SAR; imaging-tool response context
GPCR selectivity benchmarking
Broad off-target profiling data
Assay interference risk review; >400 target screening context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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